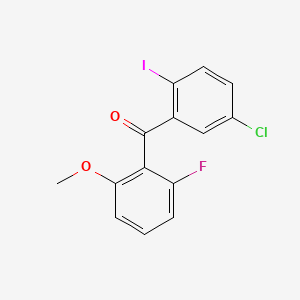

(5-Chloro-2-iodophenyl)(2-fluoro-6-methoxyphenyl)methanone

描述

(5-Chloro-2-iodophenyl)(2-fluoro-6-methoxyphenyl)methanone (CAS: 1233025-91-6) is a diaryl methanone derivative with the molecular formula C₁₄H₉ClFIO₂ and a molecular weight of 405.58 g/mol . This compound features a ketone group bridging two aromatic rings: a 5-chloro-2-iodophenyl group and a 2-fluoro-6-methoxyphenyl group. The presence of halogen substituents (Cl, I, F) and a methoxy group introduces unique electronic and steric effects, influencing its reactivity, stability, and physical properties.

The compound is listed as discontinued in commercial catalogs (e.g., CymitQuimica), indicating challenges in synthesis or availability .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-2-iodophenyl)(2-fluoro-6-methoxyphenyl)methanone typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, including optimization of reaction conditions, purification processes, and safety measures, would apply to its production .

化学反应分析

Types of Reactions

(5-Chloro-2-iodophenyl)(2-fluoro-6-methoxyphenyl)methanone undergoes various types of chemical reactions, including:

Substitution Reactions: The chloro and iodo groups can be substituted by other nucleophiles.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used.

Reduction Reactions: Reagents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction reactions can yield ketones and alcohols, respectively .

科学研究应用

(5-Chloro-2-iodophenyl)(2-fluoro-6-methoxyphenyl)methanone has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the development of new materials and chemical processes.

作用机制

The mechanism of action of (5-Chloro-2-iodophenyl)(2-fluoro-6-methoxyphenyl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular pathways and targets are still under investigation, but it is believed to involve modulation of signal transduction pathways and inhibition of specific enzymes .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues in the Hydroxyacetophenone Family

Several diaryl methanones and hydroxyacetophenones share structural similarities with the target compound but differ in substituent patterns (Table 1). Key examples include:

Table 1: Comparison of Selected Methanone Derivatives

Key Observations:

- Substituent Effects: The target compound’s iodine substituent distinguishes it from most hydroxyacetophenones, which typically feature lighter halogens (Cl, F) or hydroxyl/methoxy groups.

- Synthesis Complexity: The target compound’s synthesis route is unspecified, but analogues like 1-(2-chloro-6-hydroxy-4-methoxyphenyl)ethanone are synthesized via Friedel-Crafts acylation, a common method for aryl ketones . The presence of iodine may necessitate specialized coupling reagents or protection strategies.

Spectral and Crystallographic Differences

- Spectroscopy: Cyclopentyl(1-indole-3-yl)methanone and cyclohexyl(1-indole-3-yl)methanone lack specific spectral peaks due to steric hindrance in the indole fragment . In contrast, the target compound’s fluorine and iodine substituents are expected to produce distinct ¹⁹F NMR and X-ray crystallography signatures, though experimental data are unavailable.

- Crystallization: Methanones with extensive hydrogen-bonding networks (e.g., di(1H-tetrazol-5-yl)methanone oxime) form stable crystals, while sterically hindered derivatives may exhibit polymorphic transitions or lower crystallinity .

Commercial and Practical Considerations

- Applications: Hydroxyacetophenones are often intermediates in pharmaceutical synthesis (e.g., benzofuranones) . The target compound’s iodine substituent could make it a candidate for radiolabeling or catalysis, though its practical use remains unexplored.

生物活性

(5-Chloro-2-iodophenyl)(2-fluoro-6-methoxyphenyl)methanone, with the CAS number 1233025-91-6, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant case studies, providing a comprehensive overview of its pharmacological profile.

The molecular formula of this compound is C14H9ClFIO2, with a molecular weight of approximately 390.58 g/mol. The compound features halogenated aromatic rings, which often contribute to enhanced biological activity due to their ability to interact with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C14H9ClFIO2 |

| Molecular Weight | 390.58 g/mol |

| CAS Number | 1233025-91-6 |

| LogP | 4.323 |

| PSA | 26.30 Ų |

Antiparasitic Potential

Recent studies indicate that compounds with similar structural features exhibit notable antiparasitic activity. For instance, derivatives of aromatic methanones have shown efficacy against various parasites, including Leishmania species and Toxoplasma gondii. The IC50 values for related compounds suggest that modifications in substituents can significantly influence their biological potency.

A study reported that compounds bearing electron-withdrawing groups (like halogens) displayed lower IC50 values, indicating higher antiparasitic activity. For example, compounds with chloro or bromo substituents achieved IC50 values as low as 13.9 µM against Leishmania amazonensis .

Cytotoxicity and Selectivity

The cytotoxic effects of this compound were evaluated in vitro using various cell lines. The selectivity index (SI), which compares cytotoxicity in normal cells versus target cells, is critical for assessing the therapeutic window of potential drugs. Compounds similar to this methanone demonstrated SI values ranging from 1.75 to 15.86, indicating a favorable balance between efficacy and safety .

Case Studies

- Study on Antiparasitic Activity : A series of experiments assessed the antiparasitic effects of methanone derivatives against Toxoplasma gondii. The most active compound in this series had an IC50 value of approximately 129 µM, demonstrating significant inhibition at non-cytotoxic concentrations .

- Evaluation of Structural Variants : Research focused on the structure-activity relationship (SAR) highlighted that the introduction of methoxy and fluoro groups enhanced the biological activity of phenylmethanones. The presence of these groups was correlated with improved binding affinity to target enzymes involved in parasite metabolism .

属性

IUPAC Name |

(5-chloro-2-iodophenyl)-(2-fluoro-6-methoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClFIO2/c1-19-12-4-2-3-10(16)13(12)14(18)9-7-8(15)5-6-11(9)17/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUAJMLDTSRPLFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)F)C(=O)C2=C(C=CC(=C2)Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClFIO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50680694 | |

| Record name | (5-Chloro-2-iodophenyl)(2-fluoro-6-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50680694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1233025-91-6 | |

| Record name | (5-Chloro-2-iodophenyl)(2-fluoro-6-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50680694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。